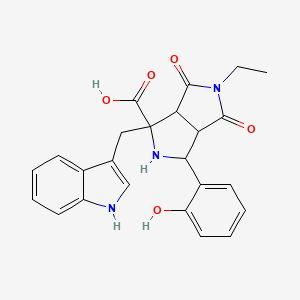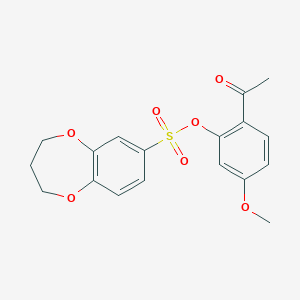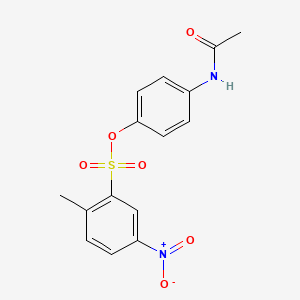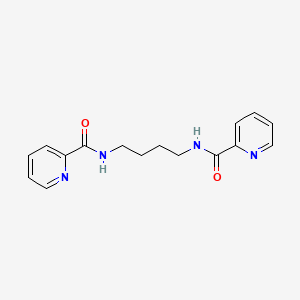
Cambridge id 6993272
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cambridge id 6993272 is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of chemical compounds known as benzimidazoles and has shown promising results in various preclinical studies.
科学的研究の応用
Cambridge id 6993272 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in treating cancer, infectious diseases, and inflammation. In cancer, it has been found to inhibit the growth of tumor cells and induce apoptosis. In infectious diseases, it has exhibited potent activity against bacteria, viruses, and fungi. In inflammation, it has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of Cambridge id 6993272 is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. For example, in cancer, it has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In infectious diseases, it has been shown to inhibit the activity of bacterial and viral enzymes, which are critical for their survival and replication.
Biochemical and Physiological Effects:
Cambridge id 6993272 has been shown to have various biochemical and physiological effects. In cancer, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In infectious diseases, it has exhibited potent antimicrobial activity by inhibiting the growth and survival of bacteria, viruses, and fungi. In inflammation, it has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Cambridge id 6993272 has several advantages for lab experiments. It has shown high potency and selectivity for its target enzymes and proteins, making it a useful tool for studying their biological functions. It is also cost-effective to synthesize and can be easily modified to improve its activity and selectivity. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for Cambridge id 6993272. One potential application is in the development of new cancer therapies, where it can be used as a lead compound for drug development. Another potential application is in the treatment of infectious diseases, where it can be used as an alternative to existing antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of Cambridge id 6993272 and its potential applications in other diseases.
Conclusion:
In conclusion, Cambridge id 6993272 is a promising synthetic compound that has shown potential therapeutic applications in various diseases. Its synthesis method is cost-effective, and it has several advantages for lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications in other diseases.
合成法
The synthesis of Cambridge id 6993272 involves the reaction of 2-aminobenzimidazole with 4-chlorobenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The yield of the synthesis method is reported to be high, making it a cost-effective option for large-scale production.
特性
IUPAC Name |
5-ethyl-1-(2-hydroxyphenyl)-3-(1H-indol-3-ylmethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-2-27-21(29)18-19(22(27)30)24(23(31)32,26-20(18)15-8-4-6-10-17(15)28)11-13-12-25-16-9-5-3-7-14(13)16/h3-10,12,18-20,25-26,28H,2,11H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFXQMJFEDEDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC=C3O)(CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6993272 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)






